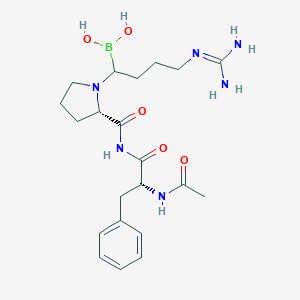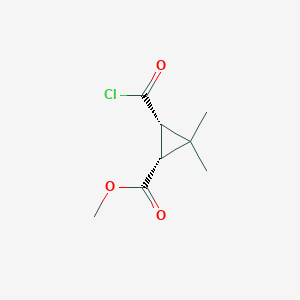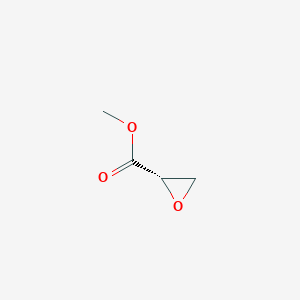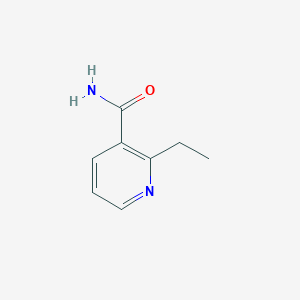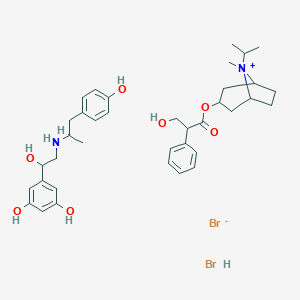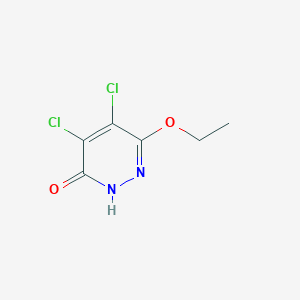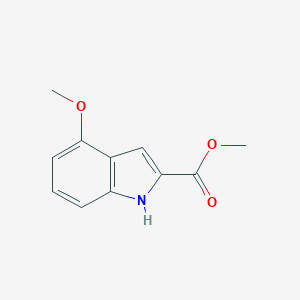
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl, commonly known as TEMPO, is a stable, free radical compound that has been extensively studied in the field of chemistry. It is a versatile molecule that finds its application in various fields such as organic synthesis, material science, and biology. TEMPO has been used as a catalyst, a mediator, and a spin-label in various chemical reactions.
Wirkmechanismus
TEMPO acts as a free radical scavenger and a redox mediator. It reacts with various reactive oxygen species (ROS) such as superoxide, hydroxyl radical, and peroxyl radical, and prevents them from damaging biological molecules such as proteins, lipids, and DNA. TEMPO also acts as a redox mediator in various chemical reactions by accepting or donating electrons.
Biochemische Und Physiologische Effekte
TEMPO has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can prevent oxidative damage to biological molecules. TEMPO has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. In addition, TEMPO has been shown to have neuroprotective properties and can protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
TEMPO has several advantages for lab experiments. It is a stable and easily accessible compound that can be synthesized in large quantities. It is also a versatile molecule that can be used as a catalyst, mediator, and spin-label in various chemical reactions. However, TEMPO has some limitations as well. It is a relatively expensive compound and can be toxic in high concentrations. In addition, it can interfere with some analytical techniques such as mass spectrometry and HPLC.
Zukünftige Richtungen
TEMPO has a wide range of potential applications in various scientific fields. Some of the future directions for TEMPO research include:
1. Development of new TEMPO-based catalysts for organic synthesis.
2. Study of the mechanism of action of TEMPO in biological systems.
3. Development of new TEMPO-based materials for energy storage and conversion.
4. Study of the potential therapeutic applications of TEMPO in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Conclusion:
TEMPO is a versatile and stable compound that has found its application in various scientific fields. It has been used as a catalyst, mediator, and spin-label in various chemical reactions. TEMPO has several biochemical and physiological effects and has potential therapeutic applications in various diseases. However, further research is needed to fully understand the mechanism of action of TEMPO and to explore its potential applications in various scientific fields.
Synthesemethoden
TEMPO can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine using sodium hypochlorite or potassium permanganate. The reaction yields TEMPO as a stable, crystalline, and red-colored powder. The purity of TEMPO can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
TEMPO has found its application in various scientific research fields such as organic synthesis, polymer chemistry, and biology. It has been used as a catalyst in various organic reactions such as oxidation, reduction, and cross-coupling reactions. TEMPO has also been used as a mediator in the synthesis of various polymers such as polyethylene, polystyrene, and polypropylene. In the field of biology, TEMPO has been used as a spin-label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biological molecules.
Eigenschaften
CAS-Nummer |
118191-03-0 |
|---|---|
Produktname |
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl |
Molekularformel |
C10H20NO |
Molekulargewicht |
170.27 g/mol |
InChI |
InChI=1S/C10H20NO/c1-8(2)7-9(3,4)11(12)10(8,5)6/h7H2,1-6H3 |
InChI-Schlüssel |
XQEVRZIQWROROX-UHFFFAOYSA-N |
SMILES |
CC1(CC(N(C1(C)C)[O])(C)C)C |
Kanonische SMILES |
CC1(CC(N(C1(C)C)[O])(C)C)C |
Andere CAS-Nummern |
118191-03-0 |
Synonyme |
2,2,3,3,5,5-hexamethyl-1-pyrrolidinyloxyl HMPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)

![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
